

(S)-BAY-293 chemical structure and properties

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Compound of Interest

Compound Name: (S)-BAY-293

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An In-depth Technical Guide on **(S)-BAY-293** and its Active Enantiomer

Introduction

(S)-BAY-293 serves as a negative control for its potent, cell-active R-enantiomer, BAY-293.[1] BAY-293 is a selective inhibitor of the protein-protein interaction between Son of Sevenless 1 (SOS1) and KRas.[2] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on Ras, leading to the activation of the Ras signaling pathway.[3] By disrupting the KRAS-SOS1 interaction, BAY-293 effectively blocks this activation and subsequent downstream signaling through the RAS-RAF-MEK-ERK pathway.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **(S)-BAY-293** and its active counterpart, BAY-293.

Chemical Structure and Properties

(S)-BAY-293 and its active (R)-enantiomer share the same chemical formula and molecular weight, differing only in their stereochemistry. The IUPAC name for the active (R)-enantiomer is (R)-6,7-dimethoxy-2-methyl-N-[1-[4-[2-[(methylamino)methyl]phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine.[4][5]

Table 1: Physicochemical Properties of BAY-293

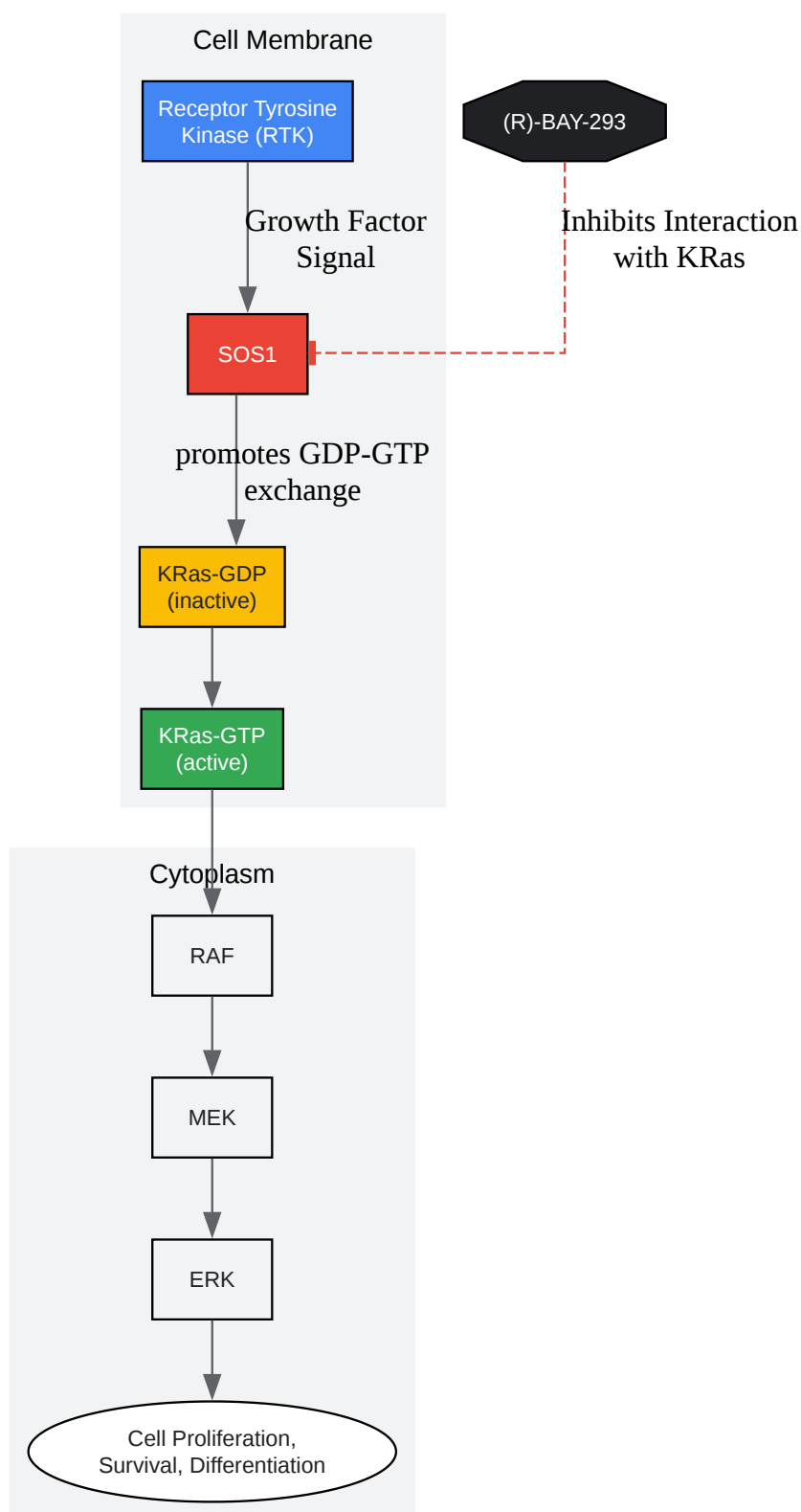
Property	Value	Reference
Chemical Formula	C25H28N4O2S	[6]
Molecular Weight	448.59 g/mol	[4]
CAS Number	2244904-69-4 ((S)-enantiomer)	[1]
2244904-70-7 ((R)-enantiomer)	[4]	
Purity	≥98% (HPLC)	[4]
Solubility	Soluble in DMSO (≥57.3 mg/mL) and Ethanol (≥24 mg/mL). Insoluble in water.	[2][7]
Canonical SMILES	C--INVALID-LINK-- Nc1nc(C)nc(cc2OC)c1cc2OC	[7]
InChI Key	WEGLOYDTDILXDA- OAHLLKOSA-N	[4][6]

Biological Activity and Mechanism of Action

The active enantiomer, BAY-293, is a potent inhibitor of the KRas-SOS1 interaction with an IC₅₀ of 21 nM.[2][4][8] This inhibition prevents the activation of Ras, leading to the downregulation of the downstream RAS-RAF-MEK-ERK signaling pathway.[4] Consequently, BAY-293 demonstrates antiproliferative activity against various cancer cell lines, including those with wild-type KRAS and KRAS G12C mutations.[8] In contrast, **(S)-BAY-293** is utilized as a negative control in experiments to ensure that the observed biological effects are due to the specific inhibition of the KRas-SOS1 interaction by the active (R)-enantiomer.[1]

Signaling Pathway Inhibition

The following diagram illustrates the point of intervention of BAY-293 in the RAS signaling cascade.



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Mechanism of Action of (R)-BAY-293

Quantitative Biological Data

The inhibitory and antiproliferative activities of the active (R)-enantiomer, BAY-293, have been quantified across various assays and cell lines.

Table 2: In Vitro Activity of (R)-BAY-293

Assay/Cell Line	KRAS Status	IC50 Value	Reference
KRas-SOS1 Interaction	N/A	21 nM	[2][4][8]
K-562	Wild-type	1.09 μ M	[6][8]
MOLM-13	Wild-type	0.995 μ M	[6][8]
NCI-H358	G12C Mutant	3.48 μ M	[6][8]
Calu-1	G12C Mutant	3.19 μ M	[6][8]
BxPC3 (Pancreatic)	Wild-type	2.07 μ M	[9]
MIA PaCa-2 (Pancreatic)	G12C Mutant	2.90 μ M	[9]
AsPC-1 (Pancreatic)	G12D Mutant	3.16 μ M	[9]

Experimental Protocols

The characterization of **(S)-BAY-293** and its active enantiomer involves a variety of standard and specialized experimental procedures.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of both **(S)-BAY-293** and BAY-293 is typically assessed using reverse-phase HPLC.

- **Sample Preparation:** A stock solution of the compound is prepared in a suitable solvent, such as DMSO. This is then diluted to an appropriate concentration with the mobile phase.

- **Chromatographic Conditions:** A C18 column is commonly used with a gradient elution system, for example, a mixture of water and acetonitrile with a modifying agent like trifluoroacetic acid.
- **Detection:** The eluting compound is detected by a UV detector at a wavelength where the compound has maximum absorbance (e.g., 216, 250, 328, 342 nm).^[6]
- **Data Analysis:** The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

KRas-SOS1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to quantify the inhibitory effect of compounds on the protein-protein interaction.

- **Reagents:** Recombinant, tagged KRas and SOS1 proteins are used. An antibody-donor conjugate and an antibody-acceptor conjugate that bind to the respective tags on the proteins are also required.
- **Procedure:**
 - The compound of interest (e.g., BAY-293) is incubated with the KRas and SOS1 proteins.
 - The detection antibodies are then added.
 - If KRas and SOS1 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation.
- **Data Analysis:** The HTRF signal is measured. A decrease in the signal in the presence of the inhibitor indicates disruption of the KRas-SOS1 interaction. The IC₅₀ value is determined by fitting the dose-response curve.

Cell Proliferation Assay (MTT Assay)

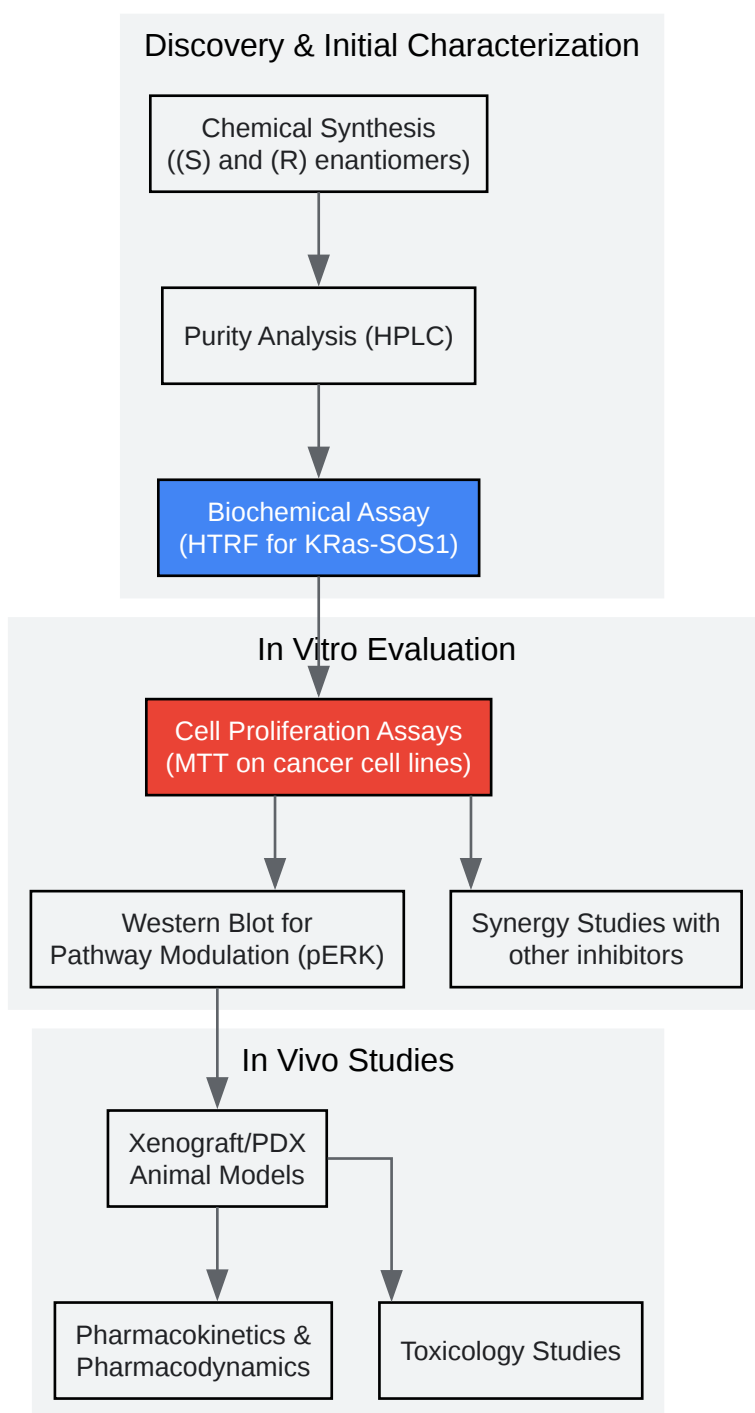
The antiproliferative effects of BAY-293 are evaluated using assays like the MTT assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

- **Compound Treatment:** The cells are treated with serial dilutions of BAY-293 (and **(S)-BAY-293** as a negative control) for a specified period (e.g., 72 hours).^[8]
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
- **Solubilization:** The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- **Data Analysis:** The absorbance is read on a plate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a targeted inhibitor like BAY-293.



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Preclinical Evaluation Workflow for a KRas-SOS1 Inhibitor

Synergistic Effects and Further Research

Research has shown that BAY-293 exhibits synergistic antiproliferative effects when combined with KRAS G12C inhibitors like ARS-853.[4] This suggests that a dual-targeting approach, inhibiting both the active and inactive states of KRAS, could be a promising therapeutic strategy.[7] Furthermore, studies have explored the synergistic effects of BAY-293 with a wide range of other agents, including modulators of glucose metabolism, cell cycle inhibitors, and various chemotherapeutics, particularly in non-small cell lung cancer and pancreatic cancer models.[9][10] **(S)-BAY-293** remains a crucial tool in these studies to confirm the on-target effects of its active enantiomer.

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